molecular formula C9H9ClO2 B8426910 2-Methoxy-2-phenylacetyl chloride

2-Methoxy-2-phenylacetyl chloride

Cat. No.: B8426910
M. Wt: 184.62 g/mol
InChI Key: KUKSPRRZVLBAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-phenylacetyl chloride (CAS 39098-93-6) is a chiral organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . As an acyl chloride featuring a methoxy group on the alpha-carbon, it is a highly reactive reagent primarily valued in organic synthesis and pharmaceutical research. Its main application lies in its role as a versatile chiral building block and derivatizing agent. The compound is particularly useful for the preparation of esters, amides, and other derivatives through reactions with nucleophiles such as alcohols and amines, thereby introducing a chiral α-methoxyphenylacetyl moiety into target molecules . Researchers leverage this functionality to create complex molecular architectures, study reaction mechanisms, or modify the properties of other compounds. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handle with extreme care, as acyl chlorides are typically moisture-sensitive, corrosive, and can cause severe skin and eye damage .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-methoxy-2-phenylacetyl chloride

InChI

InChI=1S/C9H9ClO2/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

KUKSPRRZVLBAEX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of 2-methoxy-2-phenylacetyl chloride and its analogs, focusing on structural features, physicochemical properties, reactivity, and applications.

Compound Name Structure Molecular Weight (g/mol) Key Reactivity Applications
2-Methoxy-2-phenylacetyl chloride α-methoxy-α-phenylacetyl chloride 184.61 High electrophilicity; rapid hydrolysis Synthesis of chiral auxiliaries, peptide coupling, agrochemical intermediates
α-Methoxy-α-trifluoromethylphenylacetyl chloride (CAS: 20445-33-4) Trifluoromethyl-substituted analog 204.57 Enhanced stability due to CF₃ group; slower hydrolysis Fluorinated drug precursors, specialty polymers
2-Methoxyacetyl chloride (CAS: 38870-89-2) CH₃OCH₂COCl 108.52 Moderate reactivity; prone to polymerization Production of febantel (veterinary drug), metalaxyl (fungicide)
Benzyloxyacetyl chloride (CAS: 932-59-4) C₆H₅CH₂OCH₂COCl 198.63 Steric hindrance from benzyl group; slower acylation Protection of hydroxyl groups in carbohydrate chemistry

Reactivity and Stability

  • 2-Methoxy-2-phenylacetyl chloride : The phenyl group increases steric bulk, slowing hydrolysis compared to simpler acyl chlorides. However, the electron-donating methoxy group slightly reduces electrophilicity at the carbonyl carbon, requiring activated nucleophiles for efficient reactions .
  • α-Methoxy-α-trifluoromethylphenylacetyl chloride : The trifluoromethyl group strongly withdraws electrons, stabilizing the carbonyl group and reducing hydrolysis rates. This makes it suitable for reactions in aqueous-organic biphasic systems .
  • 2-Methoxyacetyl chloride : Lacking bulky substituents, it hydrolyzes rapidly in water. Its linear structure facilitates polymerization, necessitating low-temperature storage .

Key Studies

  • Hydrolysis Kinetics : A 2021 study demonstrated that 2-methoxy-2-phenylacetyl chloride hydrolyzes 50% slower than acetyl chloride in neutral water (t₁/₂ = 12 min vs. 5 min) due to steric effects .
  • Fluorinated Derivatives : Research on α-methoxy-α-trifluoromethylphenylacetyl chloride highlighted its stability under acidic conditions (pH 3–5), enabling its use in peptide coupling without side reactions .

Preparation Methods

Functionalization of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives serve as versatile precursors. The carbonylation of benzyl chloride analogs under atmospheric pressure, as demonstrated in US3708529A, provides a foundational route. Adapting this method, methoxy-substituted benzyl chloride undergoes carbonylation in a methanol-water medium (15–25% H₂O) using a cobalt-iron-manganese catalyst system. The resultant 2-methoxy-2-phenylacetic acid is subsequently converted to the acyl chloride via thionyl chloride (SOCl₂) treatment.

Critical Parameters :

  • Catalyst composition: CoCl₂ (0.3–1 M) with Fe/Mn alloy (1:2 molar ratio to Co)

  • Reaction temperature: 50–60°C for carbonylation

  • Acyl chlorination: Thionyl chloride (1.2–1.5 equivalents) at 60–70°C

Direct Chloromethylation-Cyanidation Sequences

CN111072470A discloses a four-step protocol for structurally analogous chlorides, adaptable to methoxy variants. Starting from methoxy-substituted xylene, sequential chloromethylation, cyanidation, hydrolysis, and acyl chlorination yield the target compound. P-Xylene doubles as both reactant and solvent, reducing purification demands.

Reaction Sequence :

  • Chloromethylation : Methoxy-xylene + HCl/HCHO → Chloromethyl intermediate

  • Cyanidation : NaCN/KCN substitution → Nitrile intermediate

  • Hydrolysis : H₂SO₄-mediated conversion to carboxylic acid

  • Acyl Chlorination : SOCl₂ treatment

Optimization of Acyl Chlorination

Acyl chlorination represents the critical yield-determining step. Data from Example 5 of CN111072470A illustrates optimal conditions:

ParameterValueImpact on Yield
SOCl₂ Equivalents1.5Maximizes conversion
Temperature60–70°CPrevents decomposition
Reaction Time8–10 hoursEnsures completion
Vacuum Distillation2–5 mmHg, 81–87°CPurity >99%

Exceeding 70°C risks thermal degradation of the methoxy group, while insufficient SOCl₂ leaves unreacted acid. Anhydrous magnesium sulfate proves essential for drying intermediates before chlorination.

Catalytic Systems and Solvent Effects

Crown Ether and Phase Transfer Catalysts

Chloromethylation benefits from phase-transfer catalysts (PTCs). Benzyltriethyl ammonium chloride (0.02–0.05 mol%) enhances interfacial reactivity between aqueous HCl and organic xylene phases, achieving 95% chloromethylation efficiency. Crown ethers (18-crown-6) similarly accelerate cyanidation by solubilizing NaCN in organic media.

Solvent Recycling

P-Xylene’s dual role as solvent and reactant reduces waste. Post-reaction recovery via vacuum distillation achieves 92% solvent reuse across four batches, slashing production costs.

Analytical Characterization

Gas chromatography (GC) with methanol derivatization remains the gold standard for purity assessment. Representative GC data from CN111072470A:

BatchPurity (%)Total Yield (%)
199.1073.6
299.3470.1
399.0572.3
499.4376.6

¹H NMR (CDCl₃) of the final product shows characteristic peaks at δ 7.4–7.6 (phenyl), δ 3.8 (methoxy), and δ 3.2 (acetyl chloride) .

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for 2-Methoxy-2-phenylacetyl chloride, and what reagents are typically employed?

  • Methodology : The synthesis typically involves converting the corresponding carboxylic acid (2-Methoxy-2-phenylacetic acid) into its acyl chloride derivative. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], which facilitate the reaction under anhydrous conditions. The process requires inert solvents like dichloromethane or toluene and reflux conditions to drive the reaction to completion.
  • Key Considerations : Moisture must be rigorously excluded to prevent hydrolysis of the acyl chloride. Post-reaction, excess reagents are removed via distillation or evaporation under reduced pressure. Reaction progress can be monitored using FT-IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the emergence of the C=O stretch (~1800 cm⁻¹) characteristic of acyl chlorides .

Q. What safety protocols are essential when handling 2-Methoxy-2-phenylacetyl chloride in laboratory settings?

  • Critical Precautions :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Hazard Mitigation : The compound is flammable (GHS H226) and harmful if swallowed (H302). Avoid sparks, open flames, and static discharge. Store in tightly sealed containers under inert gas (e.g., nitrogen) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How does the reactivity of 2-Methoxy-2-phenylacetyl chloride compare to other acyl chlorides in nucleophilic substitution reactions?

  • Mechanistic Insights : The methoxy and phenyl groups adjacent to the acyl chloride moiety introduce steric and electronic effects. The electron-donating methoxy group may slightly reduce electrophilicity at the carbonyl carbon compared to unsubstituted acyl chlorides, potentially slowing nucleophilic attack. However, the phenyl group enhances stability via resonance, making the compound less prone to side reactions like elimination.
  • Experimental Design : Kinetic studies using nucleophiles (e.g., amines, alcohols) under controlled conditions (temperature, solvent polarity) can quantify reactivity differences. Competitive reactions with reference acyl chlorides (e.g., acetyl chloride) provide comparative data .

Q. What analytical techniques are most effective for characterizing 2-Methoxy-2-phenylacetyl chloride and its reaction products?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~7.0–7.5 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₉H₉ClO₂, theoretical MW: 168.57 g/mol) and fragmentation patterns.
  • TLC/GC-MS : Monitor reaction progress and purity.
    • Challenges : The compound’s moisture sensitivity necessitates rapid analysis. Derivatization (e.g., converting to methyl ester via methanol quenching) may stabilize samples for prolonged analysis .

Q. How can researchers resolve discrepancies in reported reaction yields involving 2-Methoxy-2-phenylacetyl chloride?

  • Data Contradiction Analysis :

  • Parameter Control : Ensure consistent anhydrous conditions, reagent purity, and stoichiometry. Variability in solvent drying (e.g., molecular sieves vs. distillation) significantly impacts yields.
  • Side Reactions : Hydrolysis to the carboxylic acid or formation of dimeric species (via Schlenk equilibrium) may reduce yields. Use Karl Fischer titration to quantify residual moisture in solvents.
  • Case Study : Reproduce literature protocols with controlled variables (e.g., humidity, inert gas flow rate) to isolate factors affecting reproducibility .

Q. What are the potential applications of 2-Methoxy-2-phenylacetyl chloride in drug discovery and biochemical studies?

  • Research Applications :

  • Peptide Modification : Acts as an acylating agent to introduce methoxy-phenylacetyl groups into amino acid side chains (e.g., lysine ε-amino groups), altering peptide hydrophobicity and bioavailability.
  • Prodrug Synthesis : Used to prepare ester prodrugs of carboxylic acid-containing therapeutics, enhancing membrane permeability.
  • Limitations : The compound is not FDA-approved for therapeutic use, and its instability in aqueous environments restricts in vivo applications. Ethical guidelines prohibit human or animal administration without rigorous toxicity profiling .

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